N-(4,5-dihydro-1,3-thiazol-2-yl)-2-({5-[2-(4-methoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-[5-[2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S3/c1-24-11-4-2-10(3-5-11)8-12(22)18-15-20-21-16(27-15)26-9-13(23)19-14-17-6-7-25-14/h2-5H,6-9H2,1H3,(H,17,19,23)(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAAWCMTCKRIER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NC3=NCCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-({5-[2-(4-methoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis of the Compound
The synthesis of this compound involves multiple steps, typically starting from readily available thiazole and thiadiazole derivatives. The general procedure includes:
- Formation of Thiazole Ring : The initial step often involves the reaction of an appropriate thioamide with α-halo ketones.
- Thiadiazole Formation : Subsequent reactions involve the introduction of thiadiazole moieties through cyclization reactions.
- Final Coupling : The final product is obtained by coupling the thiazole and thiadiazole components through acetamide linkages.
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have shown that derivatives containing the thiazole and thiadiazole rings demonstrate potent activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
These results indicate that modifications to the structure can enhance antimicrobial efficacy.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit cytotoxic effects in various cancer cell lines. For example:
- Cell Lines Tested : A549 (lung adenocarcinoma), MCF7 (breast cancer).
- IC50 Values :
- For compound derivatives tested against A549 cells, IC50 values were reported around 10–20 µM.
- MCF7 cells showed slightly higher IC50 values indicating varying sensitivity.
The proposed mechanisms by which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : Evidence shows that certain derivatives activate apoptotic pathways in cancer cells.
Structure-Activity Relationship (SAR)
The SAR studies highlight critical structural components necessary for biological activity:
- Thiazole and Thiadiazole Rings : Essential for antimicrobial and anticancer activities.
- Substituents on Phenyl Rings : Electron-donating groups such as methoxy enhance activity compared to electron-withdrawing groups.
Example SAR Data
| Compound Structure | Activity Type | IC50/ MIC (µg/mL) |
|---|---|---|
| Basic Thiazole | Antimicrobial | 64 |
| Methoxy-substituted Phenyl | Anticancer | 15 |
| Halogenated Variants | Enhanced Activity | <10 |
Case Study 1: Antimicrobial Efficacy
In a controlled study involving synthesized derivatives of the compound, researchers evaluated their effectiveness against a panel of bacterial strains. The results indicated a significant correlation between structural modifications and increased antimicrobial potency.
Case Study 2: Cytotoxicity in Cancer Models
Another study focused on the cytotoxic effects of the compound in various cancer cell lines. The findings revealed that specific substitutions on the thiadiazole ring improved selectivity towards cancer cells while reducing toxicity to normal cells.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
- Structure : Contains a 4-fluorophenyl group instead of 4-methoxyphenyl.
- Molecular Formula : C₁₂H₁₂FN₃O₂S; Molecular Weight : 281.31 .
- Key Differences: The electron-withdrawing fluorine atom may reduce π-π stacking compared to the methoxy group.
N-(2-Ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
- Structure : Features an ethoxyphenyl group and a 4-oxo-dihydrothiazole ring.
- Molecular Weight : 310.39 .
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide
- Structure : Includes a sulfamoyl linker and ethyl-substituted thiadiazole.
- Molecular Formula : C₁₂H₁₄N₄O₃S₂; Molecular Weight : 326.40 .
N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide
- Structure : Simpler thiazole core with a hydroxyphenyl substituent.
- Molecular Weight : 234.27 .
- Key Differences : The hydroxyl group offers strong hydrogen-bonding capacity but may reduce membrane permeability versus the methoxy group.
Bioactivity Trends
- Antimicrobial Activity : Thiadiazole derivatives like N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide () show efficacy against bacterial strains, attributed to the methylsulfanyl group’s lipophilicity enhancing membrane penetration .
- Enzyme Inhibition: Compounds with sulfamoyl groups (e.g., ) are known carbonic anhydrase inhibitors, suggesting the target compound’s methoxyphenyl group could modulate selectivity .
- Cytotoxicity : Fluorophenyl analogs () exhibit anticancer activity, implying the target compound’s methoxy substituent might alter cytotoxicity profiles .
Physicochemical and Crystallographic Properties
*Estimated based on structural analogs. †Molecular weight from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
